molecular formula C13H13N3O3 B12919096 3-(2-Amino-4-oxo-6-phenyl-1,4-dihydropyrimidin-5-yl)propanoic acid CAS No. 789-43-5

3-(2-Amino-4-oxo-6-phenyl-1,4-dihydropyrimidin-5-yl)propanoic acid

Cat. No.: B12919096
CAS No.: 789-43-5
M. Wt: 259.26 g/mol
InChI Key: OIKQNLDEDGIOLX-UHFFFAOYSA-N
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Description

3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanoic acid is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, including DNA and RNA structures. This particular compound features a phenyl group and an amino group attached to a dihydropyrimidine ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde with urea and malonic acid in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the dihydropyrimidine ring. The final product is obtained after purification steps such as recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ alternative catalysts and solvents to optimize reaction conditions and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of substituted pyrimidine derivatives.

Scientific Research Applications

3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
  • 3-(2-Amino-4-phenyl-6-oxo-1,6-dihydropyrimidin-5-yl)butanoic acid
  • 2-Amino-6-oxo-4-(4-methoxyphenyl)-1,6-dihydropyrimidine-5-carboxylic acid

Uniqueness

3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanoic acid is unique due to its specific structural features, including the phenyl group and the propanoic acid side chain

Properties

CAS No.

789-43-5

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

3-(2-amino-6-oxo-4-phenyl-1H-pyrimidin-5-yl)propanoic acid

InChI

InChI=1S/C13H13N3O3/c14-13-15-11(8-4-2-1-3-5-8)9(12(19)16-13)6-7-10(17)18/h1-5H,6-7H2,(H,17,18)(H3,14,15,16,19)

InChI Key

OIKQNLDEDGIOLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)N)CCC(=O)O

Origin of Product

United States

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